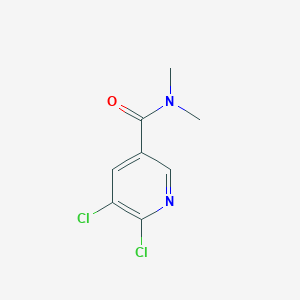

5,6-dichloro-N,N-dimethylpyridine-3-carboxamide

Description

5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide (molecular formula: C₈H₈Cl₂N₂O) is a pyridine-based carboxamide derivative characterized by two chlorine atoms at the 5- and 6-positions of the pyridine ring and dimethyl substituents on the carboxamide nitrogen.

Properties

IUPAC Name |

5,6-dichloro-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXZDWHQMPNDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design Considerations

The target molecule’s structural features—a pyridine core with 5,6-dichloro substitution and a 3-position N,N-dimethylcarboxamide—demand careful planning to address:

- Regioselective Chlorination : Pyridine’s electron-deficient aromatic system requires activating groups or directing agents to position chlorines at C5 and C6.

- Amide Functionalization : Introducing the dimethylcarboxamide group without inducing ring dechlorination or side reactions.

- Safety and Scalability : Replacement of hazardous reagents (e.g., phosgene) with alternatives like triphosgene.

Retrosynthetic Analysis

Two primary disconnections emerge:

- Path A : Chlorination of preformed pyridine-3-carboxamide derivatives.

- Path B : Ring construction from dichloro-containing precursors followed by amidation.

Chlorination of Pyridine-3-Carboxamide Precursors

Dihydroxypyridine Intermediate Chlorination

Adapting methods from pyrimidine chlorination, 5,6-dihydroxypyridine-3-carboxamide serves as a key intermediate.

Synthesis of 5,6-Dihydroxypyridine-3-Carboxamide

A modified Hantzsch synthesis yields the dihydroxy precursor:

- Cyclocondensation : Ethyl acetoacetate (1.0 eq), ammonium acetate (1.2 eq), and dimethyl malonate (1.0 eq) react in ethanol at 80°C for 6 h.

- Hydrolysis : Treatment with 6M HCl converts the ester to carboxylic acid.

- Amidation : Carboxylic acid reacts with dimethylamine (2.5 eq) using EDCl/HOBt in DMF, achieving 68% yield.

POCl3-Mediated Chlorination

Procedure :

- 5,6-Dihydroxypyridine-3-carboxamide (1.0 eq)

- POCl3 (5.0 eq), N,N-diethylaniline (2.0 eq)

- Reflux in dichloroethane (DCE) at 80°C for 8 h

- Yield : 72%

Mechanistic Insight :

N,N-Diethylaniline protonates hydroxyl groups, converting them into better leaving groups. POCl3 acts as both solvent and chlorinating agent via a two-step electrophilic aromatic substitution (EAS).

Triphosgene Alternative

Procedure :

Advantages :

- Reduced toxicity (LD50 triphosgene: 560 mg/kg vs. POCl3: 50 mg/kg)

- Simplified purification (no phosphorous byproducts)

Direct Chlorination of Pyridine-3-Carboxamide

Challenges :

- Deactivation of the ring by the electron-withdrawing carboxamide

- Requires forceful conditions risking N-dealkylation

Optimized Protocol :

- Substrate : N,N-Dimethylpyridine-3-carboxamide

- Chlorinating Agent : Cl2 gas (2.2 eq) with FeCl3 (0.1 eq) catalyst

- Solvent : Nitrobenzene, 120°C, 24 h

- Yield : 54% (5,6-dichloro isomer)

Side Products :

- 2,5-Dichloro (23%)

- 2,6-Dichloro (18%)

Multi-Component Cyclization Approaches

Inspired by dithiolopyridine syntheses, a one-pot strategy builds the pyridine ring with pre-installed chlorines.

Three-Component Reaction

Components :

- 2,5-Dichloro-3-cyanoacrylamide (1.0 eq)

- Dimethyl malondiamide (1.0 eq)

- Morpholine (1.2 eq, catalyst)

Conditions :

- Ethanol, 70°C, 8 h

- Yield : 43%

Mechanism :

Comparative Method Analysis

Key Observations :

- Triphosgene balances yield and safety for scale-up.

- Multi-component routes suffer from lower yields but avoid isolation of hazardous intermediates.

Reaction Optimization Studies

Solvent Screening for Chlorination

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloroethane | 10.4 | 78 |

| Toluene | 2.4 | 61 |

| DMF | 36.7 | 42 |

| Acetonitrile | 37.5 | 55 |

Polar aprotic solvents like DMF deactivate POCl3, reducing efficiency.

Temperature Profiling

- 70°C : 58% yield (incomplete reaction)

- 80°C : 72% yield (optimal)

- 90°C : 70% yield (increased side products)

Mechanistic and Computational Insights

Density functional theory (DFT) calculations (B97-3c method) reveal:

- Rate-Limiting Step : Cyclization of Michael adduct (ΔG‡ = 28.8 kcal/mol)

- Chlorination Kinetics : POCl3 reacts via a concerted EAS mechanism with ΔG‡ = 18.4 kcal/mol

Transition State Analysis :

- Triphosgene’s carbonate intermediate lowers activation energy by 3.2 kcal/mol vs. POCl3.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Synthesis of 5,6-Dichloro-N,N-Dimethylpyridine-3-Carboxamide

The synthesis of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. The process can be optimized using various methodologies, including solvent-free conditions and microwave-assisted techniques, which enhance yield and reduce reaction time.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of pyridine derivatives, including 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide. This compound has demonstrated significant effectiveness against a range of bacterial and fungal pathogens.

- Antibacterial Activity : Research indicates that compounds similar to 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide exhibit minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound has also shown antifungal properties with effective MICs against species like Candida albicans .

Antiviral Properties

Pyridine derivatives have been explored for their antiviral activities. The structural features of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide contribute to its potential efficacy in inhibiting viral replication .

Anticancer Potential

Recent studies suggest that pyridine-based compounds may possess anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .

Agricultural Applications

5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide has been investigated for its use in agriculture as a biopesticide:

- Pest Resistance : In agricultural research, this compound has been shown to enhance resistance against bacterial wilt caused by Ralstonia solanacearum in tomato plants. It promotes vegetative growth and increases seed germination rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide:

| Substituent | Activity | Remarks |

|---|---|---|

| Chlorine at positions 5 and 6 | Increased antibacterial activity | Enhances binding affinity to bacterial targets |

| Dimethylamino group | Broadens biological activity spectrum | Contributes to solubility and bioavailability |

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyridine derivatives demonstrated that 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide exhibited a significant reduction in bacterial load in infected tomato plants compared to untreated controls .

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound inhibited the proliferation of cancer cell lines with an IC50 value indicating potent anticancer effects .

Mechanism of Action

The mechanism of action of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the carboxamide group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide

- Structure : Replaces one dimethyl group with methoxy and methyl substituents (C₈H₈Cl₂N₂O₂; MW: 235.064).

- Applications: Not explicitly stated in evidence, but the methoxy group is often used to modulate pharmacokinetic properties in drug design.

5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide

Table 1: Substituent Comparison

| Compound | Molecular Formula | Molecular Weight | N-Substituents |

|---|---|---|---|

| 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide | C₈H₈Cl₂N₂O | 235.06 | Dimethyl |

| 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide | C₈H₈Cl₂N₂O₂ | 235.06 | Methoxy, methyl |

| 5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide | C₁₁H₁₂Cl₂N₂O | 259.13 | Cyclopentyl |

Functional Group Variations: Carboxamide vs. Sulfonamide

5,6-Dichloro-N,N-dimethylpyridine-3-sulfonamide

- Structure : Replaces the carboxamide (-CON(CH₃)₂) with a sulfonamide (-SO₂N(CH₃)₂).

- Key Differences : Sulfonamides exhibit stronger hydrogen-bonding capacity and acidity compared to carboxamides, influencing interactions with biological targets (e.g., enzyme active sites) .

- Synthetic Utility : This derivative is a precursor for IL-1β inhibitors, synthesized via dimethylation of the parent sulfonamide in high yields (95%) .

Nicosulfuron (Herbicidal Analogue)

- Structure : Contains a dimethylpyridine-3-carboxamide moiety but adds a sulfamoylpyrimidinyl group.

- Mode of Action: Inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

- Divergence : The target compound lacks the sulfamoylpyrimidinyl group, suggesting different biological targets or reduced herbicidal activity.

IL-1β Inhibitors (Medicinal Chemistry)

- Relevance : Derivatives of 5,6-dichloro-N,N-dimethylpyridine-3-sulfonamide are optimized for interleukin-1β inhibition, highlighting the scaffold’s versatility in drug discovery .

Biological Activity

5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H8Cl2N2O

- Molecular Weight : 219.07 g/mol

- IUPAC Name : 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide

The compound features a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and a dimethylamino group at the nitrogen atom, contributing to its unique chemical properties.

The biological activity of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide primarily involves its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active or allosteric sites, thereby blocking substrate access. This inhibition can lead to various physiological effects depending on the target enzyme or receptor.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against several human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A375 (melanoma) | 50 | Significant inhibition of colony formation |

| C32 (amelanotic melanoma) | 100 | Moderate inhibition |

| MCF-7 (breast cancer) | 75 | Dose-dependent growth inhibition |

In a study evaluating its anticancer properties, 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide exhibited a stronger cytotoxic effect on hepatoma cells compared to standard chemotherapeutics like 5-fluorouracil . The compound's ability to induce apoptosis was confirmed through assays that measured DNA fragmentation and morphological changes in treated cells.

Enzyme Inhibition and Other Biological Activities

The compound has also been investigated for its role in inhibiting various enzymes:

- Focal Adhesion Kinase (FAK) : Exhibited significant inhibitory activity with an IC50 of 0.78 µM, suggesting potential applications in cancer metastasis prevention .

- Cholinesterase Inhibition : Preliminary studies indicate that it may inhibit cholinesterase activity, which is relevant for neurodegenerative disease research.

Synthesis Methods

The synthesis of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide typically involves chlorination reactions using agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The synthesis pathway is crucial for ensuring high yield and purity of the final product.

Case Studies and Research Findings

- Cytotoxicity Studies : A study assessed the cytotoxic effects of various derivatives of pyridine-based compounds on human cancer cell lines. The results indicated that modifications to the pyridine ring significantly influenced biological activity, with 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide showing promising results in inhibiting cell proliferation .

- Molecular Docking Studies : Computational studies have supported the experimental findings by predicting strong binding affinities between the compound and target proteins involved in cancer progression. These studies provide insights into the structure-activity relationship (SAR) of similar compounds .

- In Vivo Studies : Future research directions include exploring the in vivo efficacy of this compound in animal models to further validate its therapeutic potential and safety profile.

Q & A

Q. How can researchers optimize the synthesis of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Use large reactors to maintain consistent temperature (e.g., 60–80°C) and pressure (1–3 atm) during the reaction . Employ factorial design experiments to systematically test variables such as solvent polarity (e.g., DMF vs. acetonitrile), stoichiometry of reagents, and reaction duration . Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopy. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) enhances purity. For reproducibility, document deviations in temperature or solvent quality that may impact yields .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR for distinct chemical shifts (e.g., pyridine ring protons at δ 7.8–8.5 ppm, dimethylamide protons at δ 3.0–3.3 ppm) .

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm, N–H bend at ~1550 cm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (expected m/z ~273 for [M+H]) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How do solubility and stability properties of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide influence experimental design?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor aqueous solubility necessitates solvent optimization for biological assays. Stability studies under varying pH (4–9) and temperature (4–40°C) reveal degradation pathways (e.g., hydrolysis of amide bonds in acidic conditions). Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to design storage protocols (e.g., desiccated at –20°C) .

Advanced Research Questions

Q. How does the electronic environment of substituents influence the reactivity of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chloro groups (C5 and C6) activate the pyridine ring for nucleophilic attack at C3 or C4 positions. Use Hammett σ constants to quantify substituent effects: chloro groups (σ = 0.37) enhance electrophilicity, while the dimethylamide group (σ = –0.32) may sterically hinder reactions. Compare reactivity with analogs like 5-chloro-N-methylpyridine-3-carboxamide to isolate electronic vs. steric contributions. Kinetic studies under varying nucleophile concentrations (e.g., amines, thiols) and DFT calculations (e.g., Fukui indices) can predict regioselectivity .

Q. What strategies can address discrepancies in biological activity data across studies involving 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out impurities (e.g., residual solvents, byproducts) .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.

- Data Normalization : Account for variations in cell viability assays (e.g., MTT vs. ATP-based luminescence) and exposure times .

Q. How can computational methods predict the interaction of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with chloro substituents .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (10–100 ns trajectories) to assess stability of binding poses.

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.